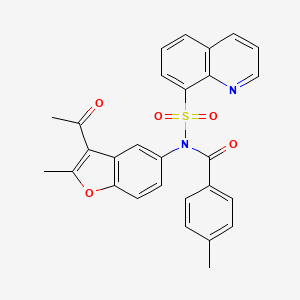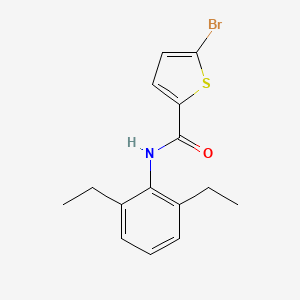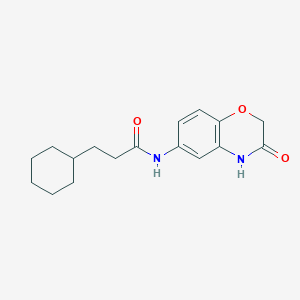![molecular formula C14H9N5OS B4651007 3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4651007.png)
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Vue d'ensemble
Description
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . This reaction proceeds under mild conditions and yields the desired triazolothiadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its biological activity has been explored in various in vitro and in vivo studies.
Mécanisme D'action
The mechanism of action of 3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity observed. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it can form stable complexes with its targets, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial properties.
Uniqueness
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the combination of the furan, pyridine, triazole, and thiadiazole rings in its structure.
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFGTCXVGVUTE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide](/img/structure/B4650936.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4650940.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4650946.png)
![N-CYCLOPENTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4650953.png)

![Methyl 4-({[1-(4-propylphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B4650966.png)
![Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate](/img/structure/B4650977.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![4-(2-fluorophenyl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4650996.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4651010.png)
